molecular formula C8H7N3O2 B1580709 7-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 34165-07-6

7-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No. B1580709
CAS RN: 34165-07-6
M. Wt: 177.16 g/mol
InChI Key: ZOAYHVZFPBPFJI-UHFFFAOYSA-N
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Description

7-Methyl-3-nitroimidazo[1,2-a]pyridine is an imidazopyridine . It has a molecular formula of C8H7N3O2 and a molecular weight of 177.16 .


Molecular Structure Analysis

The molecular structure of 7-Methyl-3-nitroimidazo[1,2-a]pyridine consists of a pyridine ring fused with an imidazole ring . The imidazole ring carries a nitro group at the 3-position and a methyl group at the 7-position .


Physical And Chemical Properties Analysis

7-Methyl-3-nitroimidazo[1,2-a]pyridine has a density of 1.42g/cm3 . Other physical and chemical properties such as melting point and boiling point are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Dihydroimidazo- and Pyrimido-Pyrimidines : Clark and Ramsden (1971) synthesized several 7-substituted 2,3-dihydro-5-methyl-8-nitroimidazo[1,2-c]pyrimidines. They explored different substituents and their impact on the resulting compounds' properties (Clark & Ramsden, 1971).

  • Tautomerism in Imidazopyrimidines : Clark and Curphey (1977) investigated the unusual tautomerism in certain dihydro-imidazo- and pyrimido-[1,2-a]pyrimidines, observing changes in tautomerism based on the type of amino group present (Clark & Curphey, 1977).

  • Exploration of Reactions on Imidazo[1,2-a]pyridine : Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines (Bazin et al., 2013).

Biological and Medicinal Applications

  • Antileishmanial Activity : Fersing et al. (2019) synthesized 29 3-nitroimidazo[1,2-a]pyridine derivatives and evaluated their antileishmanial and antitrypanosomal activities. They identified a molecule with potent activity against L. donovani, L. infantum, and L. major, as well as T. brucei brucei and T. cruzi (Fersing et al., 2019).

  • Antitumor Activity : Cristalli et al. (1987) reported on the synthesis and antitumor activity of 1-deazaadenosine, derived from 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine. This compound showed inhibitory effects on various leukemia cell lines (Cristalli et al., 1987).

Environmental and Ecological Studies

  • Microbial Degradation of Novel Insecticide : Cai et al. (2015) investigated the microbial degradation mechanism of a novel insecticide derived from 7-methyl-8-nitro-5-propoxy-1,2,3,5,6,7-hexahydroimidazo[1,2-α]-pyridine. They identified the degradation pathway and potential environmental impact (Cai et al., 2015).

Safety And Hazards

7-Methyl-3-nitroimidazo[1,2-a]pyridine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

7-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-2-3-10-7(4-6)9-5-8(10)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAYHVZFPBPFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316594
Record name 7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3-nitroimidazo[1,2-a]pyridine

CAS RN

34165-07-6
Record name 34165-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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